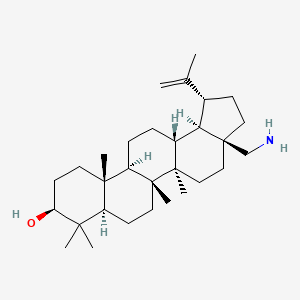
(3beta)-28-Amino-lup-20(29)-en-3-ol
Descripción general
Descripción
(3beta)-28-Amino-lup-20(29)-en-3-ol: is a pentacyclic triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is structurally related to other lupane-type triterpenoids, which are known for their diverse pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3beta)-28-Amino-lup-20(29)-en-3-ol is studied for its potential as a building block for synthesizing other complex molecules. Its unique structure makes it a valuable compound for developing new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that lupane-type triterpenoids can modulate various biological pathways, making them promising candidates for drug development .
Medicine: In medicine, this compound is explored for its therapeutic potential. It has been studied for its ability to inhibit the growth of cancer cells and its potential to act as an anti-inflammatory agent. These properties make it a candidate for developing new pharmaceuticals .
Industry: In industry, the compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in cosmetics, nutraceuticals, and other consumer products .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study of triterpenoids and their derivatives is a vibrant field with potential applications in areas such as medicine, agriculture, and materials science. Future research may focus on exploring new synthesis methods, studying their biological activity, and developing applications based on their unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3beta)-28-Amino-lup-20(29)-en-3-ol typically involves the modification of lupane-type triterpenoids. One common starting material is betulin, which can be converted into the desired compound through a series of chemical reactions. The synthetic route may include steps such as oxidation, reduction, and amination. For example, betulin can be oxidized to betulonic acid, which is then reduced to betulinic acid. Subsequent amination of betulinic acid can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as plants that contain lupane-type triterpenoids. Alternatively, chemical synthesis methods can be scaled up to produce the compound in larger quantities. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3beta)-28-Amino-lup-20(29)-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxo-derivatives, while reduction can produce different hydroxy-derivatives .
Comparación Con Compuestos Similares
Betulin: A precursor to (3beta)-28-Amino-lup-20(29)-en-3-ol, known for its anti-inflammatory and anticancer properties.
Betulinic Acid: Another lupane-type triterpenoid with similar biological activities.
Ursolic Acid: A pentacyclic triterpenoid with anti-inflammatory and anticancer properties.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of an amino group at the 28th position. This modification can enhance its biological activity and make it more suitable for certain applications compared to other similar compounds .
Propiedades
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(aminomethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-25,32H,1,8-18,31H2,2-7H3/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQPCQKUNFHPAG-ROUWMTJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


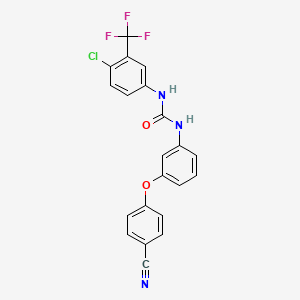


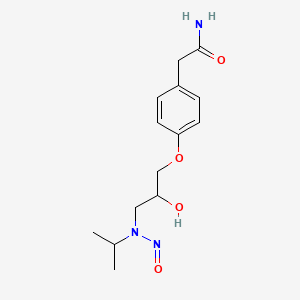
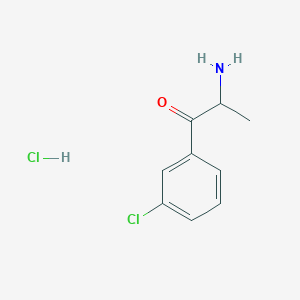
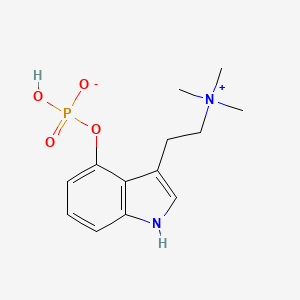

![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B3025664.png)
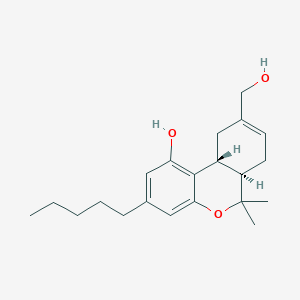
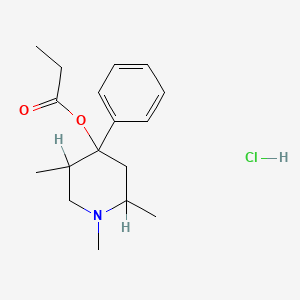
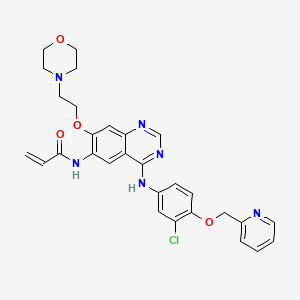
![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)
